molecular formula C10H7ClN2O B8676196 2-(6-Chloropyrazin-2-yl)phenol

2-(6-Chloropyrazin-2-yl)phenol

Cat. No. B8676196
M. Wt: 206.63 g/mol
InChI Key: UBUIYLVHLZHQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455638B2

Procedure details

To a mixture of 2,6-dichloropyrazine (1.00 g, 6.71 mmol), 2-hydroxyphenylboronic acid (972 mg, 7.05 mmol) and trans dichlorobis(triphenylphosphine) palladium (II) (471 mg, 0.671 mmol) were added acetonitrile (20 mL) and sodium carbonate (13.4 mL, 1.0 M in water, 13.4 mmol), and the resulting mixture was degassed by a nitrogen sparge. The reaction flask was equipped with a reflux condenser, then was placed in a pre-heated oil bath (75° C.) and was stirred rapidly. After 5 h, the reaction mixture was allowed to cool to room temperature, then was poured into water and extracted with EtOAc. The organic phase was separated and concentrated in vacuo. Purification by chromatography on silica gel (0 to 25% EtOAc in hexanes, then 25 to 100% EtOAc in hexanes) provided the title compound: LCMS m/z 207.6 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 11.64 (s, 1H), 9.11 (s, 1H), 8.53 (s, 1H), 7.85 (dd, J=8.0, 1.5 Hz, 1H), 7.40 (t, J=8.0 Hz, 1H), 7.07 (d, J=8.5 Hz, 1H), 6.99 (t, J=8.0 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
972 mg
Type
reactant
Reaction Step One
[Compound]
Name
trans dichlorobis(triphenylphosphine) palladium (II)
Quantity
471 mg
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[OH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1B(O)O.C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C>[Cl:8][C:4]1[N:3]=[C:2]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[OH:9])[CH:7]=[N:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
972 mg
Type
reactant
Smiles
OC1=C(C=CC=C1)B(O)O
Name
trans dichlorobis(triphenylphosphine) palladium (II)
Quantity
471 mg
Type
reactant
Smiles
Step Two
Name
Quantity
13.4 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
(75° C.) and was stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting mixture was degassed by a nitrogen
CUSTOM
Type
CUSTOM
Details
sparge
CUSTOM
Type
CUSTOM
Details
The reaction flask was equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
was placed in a pre-heated oil bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel (0 to 25% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CN=CC(=N1)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.